- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,

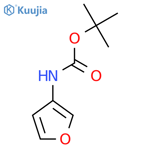

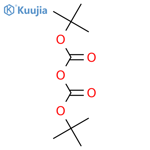

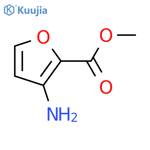

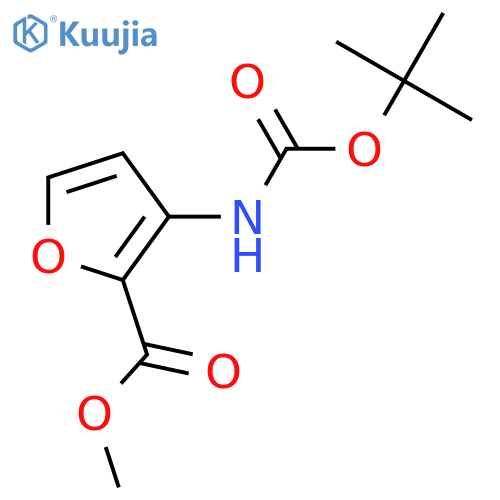

Cas no 956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate)

956034-03-0 structure

Nome del prodotto:methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

Numero CAS:956034-03-0

MF:C11H15NO5

MW:241.240503549576

MDL:MFCD12407824

CID:827240

PubChem ID:52987670

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

- methyl 3-(tert-butoxycarbonyl)furan-2-carboxylate

- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxylate

- methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate

- Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate

- OFSPCMNPGVKHEL-UHFFFAOYSA-N

- W9754

- ST24030999

- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxy

- Tert-butyl 2-(methoxycarbonyl)furan-3-ylcarbamate

- methyl 3-{[(tert-butoxy)

- Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-furancarboxylate (ACI)

- tert-Butyl [2-(methoxycarbonyl)furan-3-yl]carbamate

- methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

- AS-33280

- DTXSID70680939

- SCHEMBL189873

- AKOS015920459

- SB60901

- Methyl3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

- 3-tert-butoxycarbonylamino-furan-2-carboxylic acid methyl ester

- DA-32809

- CS-0154425

- BCP33197

- OSM-S-426

- 956034-03-0

-

- MDL: MFCD12407824

- Inchi: 1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)

- Chiave InChI: OFSPCMNPGVKHEL-UHFFFAOYSA-N

- Sorrisi: O=C(NC1=C(C(OC)=O)OC=C1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 241.09500

- Massa monoisotopica: 241.09502258g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 17

- Conta legami ruotabili: 5

- Complessità: 297

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 77.8

- XLogP3: 2.3

Proprietà sperimentali

- PSA: 81.26000

- LogP: 2.42680

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P280-P305+P351+P338

- Condizioni di conservazione:Sealed in dry,2-8°C(BD225385)

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Dati doganali

- CODICE SA:2932190090

- Dati doganali:

Codice doganale cinese:

2932190090Panoramica:

2932190090 Altri composti strutturalmente non fusi ad anelli furani. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2932190090 altri composti contenenti un anello furano non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A109079-250mg |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 250mg |

$34.0 | 2023-09-01 | |

| Ambeed | A109079-5g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$310.0 | 2024-04-15 | |

| Chemenu | CM130086-1g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 1g |

$108 | 2024-07-18 | |

| Chemenu | CM130086-5g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$372 | 2024-07-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD225385-100mg |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 100mg |

¥122.0 | 2023-08-31 | |

| Alichem | A159002975-25g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 25g |

$2626.47 | 2023-08-31 | |

| Chemenu | CM130086-5g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$748 | 2021-08-05 | |

| Alichem | A159002975-5g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$1122.70 | 2023-08-31 | |

| Ambeed | A109079-10g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 10g |

$691.00 | 2022-03-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M46690-1g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 1g |

¥563.0 | 2024-07-19 |

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → rt; 1 h, rt; rt → -30 °C

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 -30 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water

1.2 -30 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water

Riferimento

- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; rt → -30 °C; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.2 45 min, -30 °C → 0 °C

1.2 45 min, -30 °C → 0 °C

Riferimento

- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 45 min, -30 °C

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; rt → -30 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.3 45 min, -30 °C → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.3 45 min, -30 °C → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight

Riferimento

- Scaffold diversity inspired by the natural product evodiamine: discovery of highly potent and multitargeting antitumor agents, Journal of Medicinal Chemistry, 2015, 58(16), 6678-6696

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , tert-Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 10 min, -78 °C; 2 h, -78 °C → -40 °C

1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C

1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C

Riferimento

- Preparation of pyrrolopyrimidine derivatives for use as IGF-1R inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 10 min, -78 °C; 2 h, -78 °C → 40 °C

1.2 45 min, 40 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 45 min, 40 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 20 min, -40 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C

1.3 -40 °C → rt; 1 h, rt

1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C

1.3 -40 °C → rt; 1 h, rt

Riferimento

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Raw materials

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Preparation Products

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Letteratura correlata

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate) Prodotti correlati

- 2680676-96-2(2-bromo-4-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

- 27257-15-4(1-methylpyrrolo[2,3-b]pyridine)

- 51811-82-6(Giemsa stain)

- 2171956-01-5(1-{2-aminobicyclo2.2.2octan-2-yl}cyclobutan-1-ol)

- 849937-80-0(2-Fluoro-N,N-dimethylpyridin-4-amine)

- 811450-82-5(2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide)

- 639509-38-9(2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en-1-ylidene-1,3-thiazolidin-3-yl-N-(4-fluorophenyl)acetamide)

- 1515671-68-7(1-(2-methoxy-1,3-thiazol-5-yl)ethan-1-amine)

- 2171436-00-1(methyl (3R)-3-amino-3-{3-(2-hydroxypropyl)(methyl)amino-1,2,4-oxadiazol-5-yl}propanoate)

- 2411220-03-4(Acetamide, 2-chloro-N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methyl-)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:956034-03-0)methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

Purezza:99%

Quantità:5g

Prezzo ($):279.0